Cas no 2473-19-0 (Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate)
Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Methyl 6-methoxy-1,2,3,4-tetrahydrophthalene-2-carboxylate
- (+-)-6-Methoxy-1,2,3,4-tetrahydro-< 2> naphthoesaeure-methylester
- 2-carbomethoxy-6-methoxy-1,2,3,4-tetrahydronaphthalene
- 2-Carbomethoxy-6-methoxy-tetralin
- AGN-PC-00KO51
- AK-87315
- ANW-65950
- CTK8C1140
- KB-257724
- methyl 1,2,3,4-tetrahydro-6-methoxynaphthalene-2-carboxyIate
- methyl 1,2,3,4-tetrahydro-6-methoxynaphthalene-2-carboxylate
- methyl 6-methoxy-1,2,3,4-tetrahydro-(2R)-2-naphthoate
- SureCN8076218
- methyl 6-methoxy-1,2,3,4-tetrahydro-2-naphthoate
- SCHEMBL8076218
- DB-352122
- methyl 6-methoxy-1,2,3,4- tetrahydro-2-naphthoate
- AKOS016005434
- Methyl6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- 2473-19-0
- 2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-6-methoxy-, methyl ester
- DTXSID60516677
- RVRLWBZKHLMAEM-UHFFFAOYSA-N
-
- Inchi: 1S/C13H16O3/c1-15-12-6-5-9-7-11(13(14)16-2)4-3-10(9)8-12/h5-6,8,11H,3-4,7H2,1-2H3
- InChI Key: RVRLWBZKHLMAEM-UHFFFAOYSA-N
- SMILES: O(C)C(C1CC2C=CC(=CC=2CC1)OC)=O
Computed Properties
- Exact Mass: 220.10998
- Monoisotopic Mass: 220.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- PSA: 35.53
Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM140138-1g |
methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
2473-19-0 | 95% | 1g |
$580 | 2021-08-05 | |
| Chemenu | CM140138-1g |
methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
2473-19-0 | 95% | 1g |
$580 | 2024-07-28 | |
| Alichem | A219005621-1g |
Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
2473-19-0 | 95% | 1g |
$530.00 | 2023-09-02 | |
| Crysdot LLC | CD12092028-1g |
Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
2473-19-0 | 95+% | 1g |
$614 | 2024-07-24 |
Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS No. 2473-19-0): A Comprehensive Overview
Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, identified by its CAS number 2473-19-0, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, belonging to the tetrahydronaphthalene class, features a carboxylate ester group and a methoxy substituent, making it a versatile intermediate in synthetic chemistry and a potential candidate for various biological applications.
The structure of Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate consists of a partially hydrogenated naphthalene ring system, which is a common motif in many natural products and pharmaceuticals. The presence of the methoxy group at the 6-position and the carboxylate ester at the 2-position introduces specific electronic and steric properties that influence its reactivity and potential biological activity. This compound has garnered attention due to its structural similarity to several known bioactive molecules, suggesting potential therapeutic applications.
In recent years, there has been growing interest in tetrahydronaphthalene derivatives due to their diverse pharmacological properties. Studies have shown that these compounds can exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The methoxy group in Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate plays a crucial role in modulating these activities by influencing the molecule's interactions with biological targets. Furthermore, the carboxylate ester functionality provides a handle for further chemical modification, allowing for the development of novel derivatives with enhanced properties.
One of the most compelling aspects of Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is its potential as a building block in drug discovery. The compound's structural features make it amenable to various synthetic transformations, enabling chemists to design molecules with tailored biological activities. For instance, recent research has explored the use of this compound in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), where its tetrahydronaphthalene core contributes to improved binding affinity and reduced side effects.
The pharmaceutical industry has been particularly interested in developing new NSAIDs due to the widespread use of existing drugs like ibuprofen and naproxen. However, these conventional NSAIDs are associated with gastrointestinal and cardiovascular side effects. The search for alternative compounds with similar efficacy but fewer adverse effects has led to the investigation of novel molecular scaffolds. Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate offers a promising starting point for such efforts.
Recent advancements in computational chemistry have also contributed to the study of Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. Molecular modeling techniques have been employed to predict the compound's binding interactions with target proteins, providing insights into its mechanism of action. These studies have revealed that the molecule can effectively interact with enzymes and receptors involved in inflammatory pathways, making it a valuable candidate for further development.
In addition to its pharmaceutical applications, Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has shown potential in material science. The compound's unique structural features make it suitable for use as a precursor in the synthesis of advanced materials with specific optical and electronic properties. Researchers are exploring its utility in developing organic semiconductors and liquid crystals, which are essential components in modern electronic devices.
The synthesis of Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate presents both challenges and opportunities for synthetic chemists. Traditional methods involve multi-step reactions that can be complex and require careful optimization. However, recent innovations in synthetic methodologies have made it possible to produce this compound more efficiently and on larger scales. These advancements have opened up new avenues for research and development.
The future prospects for Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate are promising, with ongoing research expected to uncover new applications and improve synthetic strategies。 As our understanding of molecular structure-function relationships continues to evolve, this compound is likely to play an increasingly important role in both academic research and industrial applications。
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